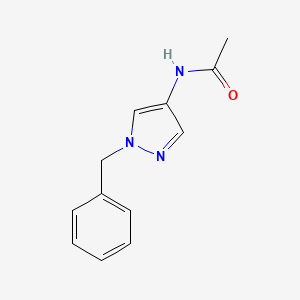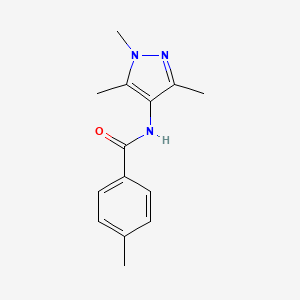
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as C646, is a small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of p300/CBP-associated factor (PCAF) and p300. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide specifically targets the HAT activity of PCAF and p300 by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the transfer of the acetyl group to the target histone proteins. This results in the suppression of histone acetylation and subsequent alteration of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor cell growth and migration, the inhibition of inflammatory responses, and the prevention of cardiovascular diseases. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages as a research tool, including its specificity for PCAF and p300, its ability to inhibit HAT activity, and its relatively low toxicity compared to other HAT inhibitors. However, it also has some limitations, including its poor solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for research involving 4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including the development of more potent and selective HAT inhibitors, the identification of new therapeutic targets for this compound, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound and to optimize its use as a research tool.
Méthodes De Synthèse
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and sodium bicarbonate to form the desired product.
Applications De Recherche Scientifique
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been widely used as a research tool to study the role of p300/CBP-associated factor (PCAF) and p300 in various cellular processes, including gene expression, DNA repair, and cell cycle regulation. It has been shown to inhibit the HAT activity of both PCAF and p300, leading to the suppression of histone acetylation and subsequent alteration of gene expression.
Propriétés
IUPAC Name |
4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJJAWDZJXZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

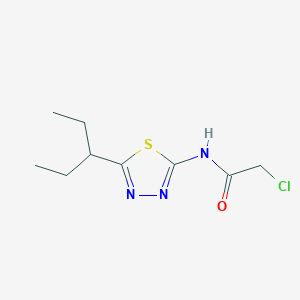
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
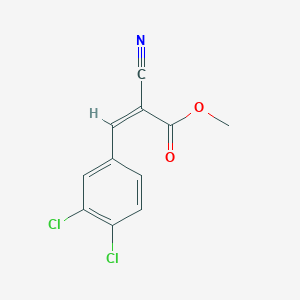
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
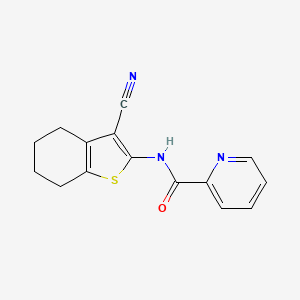
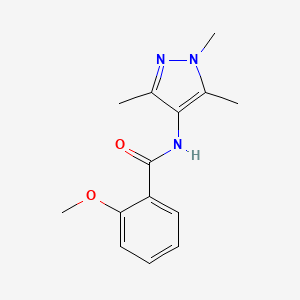
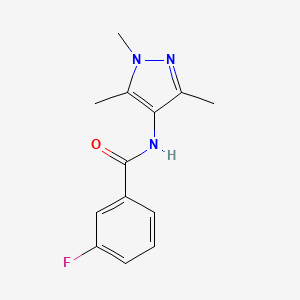
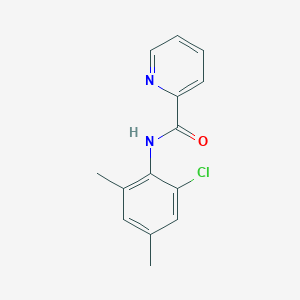
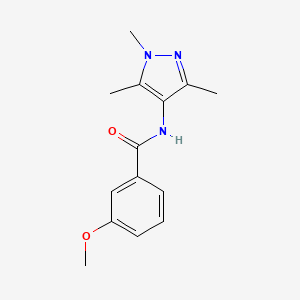
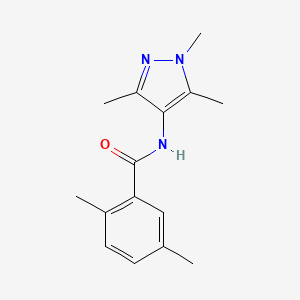
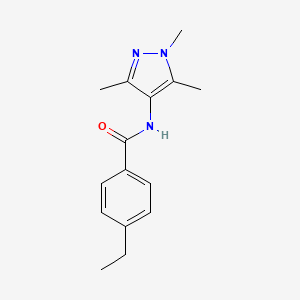
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
